Lipophilicity and Polarity Profile Comparison: Ethyl Ester vs. Methyl Ester Analog Directs Permeability and Solubility Trade-Offs
The ethyl ester terminus of ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate yields a distinct lipophilicity-polarity profile compared with its closest commercially available analog, methyl 4-{4-[(quinoline-8-sulfonyl)amino]benzamido}benzoate. The target compound exhibits a higher computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 123 Ų [1], whereas the methyl ester analog has a measured logP of 3.53, logD of 1.84, and a TPSA of 94.7 Ų . The lower TPSA of the methyl ester predicts superior passive membrane permeability, while the ethyl ester's higher TPSA and the predicted pKa of 7.21 of its sulfonamide NH suggest distinct pH-dependent solubility behavior [1]. These differences are directly relevant to cell-based assay performance and oral bioavailability predictions, where even a 0.5-unit logD shift can alter membrane flux by approximately 3-fold [2].
| Evidence Dimension | Lipophilicity (logP/logD) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 2.8; TPSA: 123 Ų; pKa (predicted): 7.21 (Kuujia/ChemicalBook computed properties) |
| Comparator Or Baseline | Methyl 4-{4-[(quinoline-8-sulfonyl)amino]benzamido}benzoate: logP: 3.53; logD: 1.84; TPSA: 94.7 Ų (ChemDiv) |
| Quantified Difference | ΔlogP ≈ 0.73 (methyl > ethyl); ΔTPSA = 28.3 Ų (ethyl > methyl); logD difference ≈ 0.96 units |
| Conditions | Computed (XLogP3) vs. measured (logP/logD) values from independent sources; direct comparative experimental determination under identical conditions not available |
Why This Matters
For procurement, the choice between ethyl and methyl esters directly impacts assay design: the ethyl ester's higher TPSA reduces passive membrane permeability, potentially limiting intracellular target engagement in cell-based assays while the methyl ester's lower TPSA favors permeability but may compromise aqueous solubility.
- [1] Kuujia. Cas no 713096-59-4 (ethyl 4-4-(quinoline-8-sulfonamido)benzamidobenzoate). Computed Properties: XLogP3: 2.8, TPSA: 123 Ų. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. General reference on logD-permeability relationship. View Source
